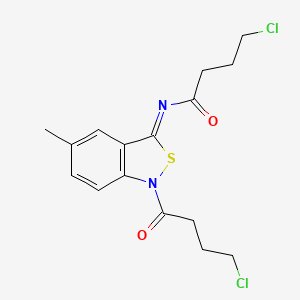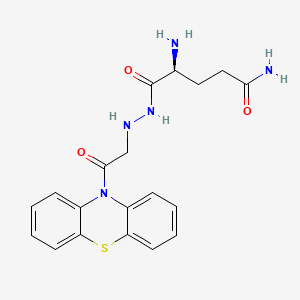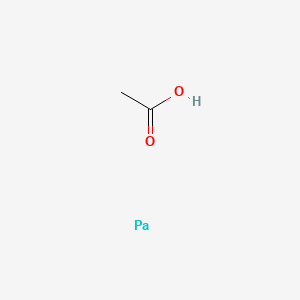
Thorium(4+) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thorium(4+) acetate can be synthesized through the reaction of thorium(IV) nitrate with sodium acetate in an aqueous solution. The reaction typically proceeds as follows:
Th(NO3)4+4NaC2H3O2→Th(C2H3O2)4+4NaNO3
The reaction is carried out under controlled conditions to ensure the complete formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting thorium(IV) oxide with acetic acid. The reaction is conducted at elevated temperatures to facilitate the dissolution of thorium oxide and the formation of the acetate complex.
Análisis De Reacciones Químicas
Types of Reactions
Thorium(4+) acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thorium dioxide (ThO2).
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: The acetate ligands in this compound can be substituted by other ligands, such as chloride or nitrate.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Reducing agents like hydrogen gas can be employed under high-pressure conditions.
Substitution: Ligand exchange reactions can be carried out using appropriate salts or acids.
Major Products Formed
Oxidation: Thorium dioxide (ThO2)
Reduction: Reduced thorium species
Substitution: Thorium chloride (ThCl4), thorium nitrate (Th(NO3)4)
Aplicaciones Científicas De Investigación
Thorium(4+) acetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other thorium compounds and materials.
Biology: Investigated for its potential use in radiopharmaceuticals and imaging agents.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the production of thorium-based catalysts and materials for nuclear reactors.
Mecanismo De Acción
The mechanism of action of thorium(4+) acetate involves its ability to form stable complexes with various ligands. This property is exploited in its applications in catalysis and material science. In biological systems, this compound can interact with cellular components, leading to its potential use in medical applications.
Comparación Con Compuestos Similares
Similar Compounds
- Thorium(IV) chloride (ThCl4)
- Thorium(IV) nitrate (Th(NO3)4)
- Thorium(IV) fluoride (ThF4)
Comparison
Thorium(4+) acetate is unique due to its acetate ligands, which provide distinct chemical properties compared to other thorium compounds. For example, thorium(IV) chloride and thorium(IV) nitrate have different solubility and reactivity profiles, making this compound suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
13075-28-0 |
|---|---|
Fórmula molecular |
C2H4O2Pa |
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
acetic acid;protactinium |
InChI |
InChI=1S/C2H4O2.Pa/c1-2(3)4;/h1H3,(H,3,4); |
Clave InChI |
GSWNWPSNOIMCSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.[Pa] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


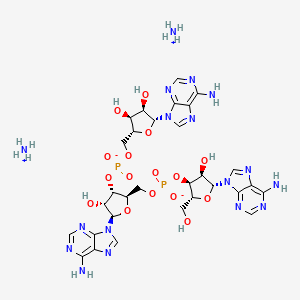
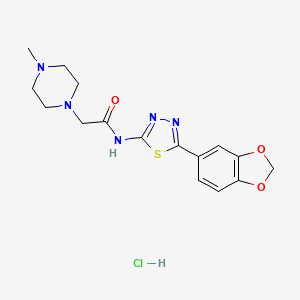
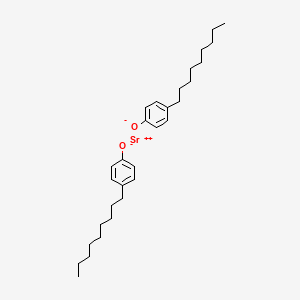
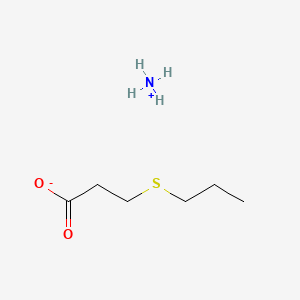

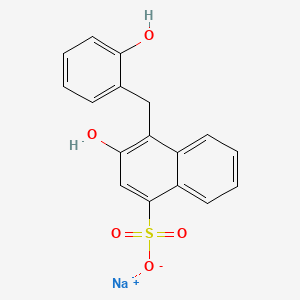
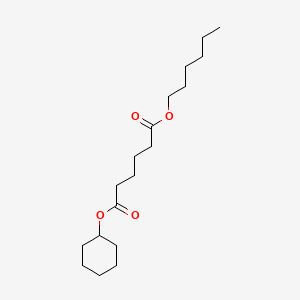
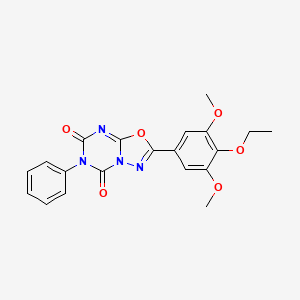
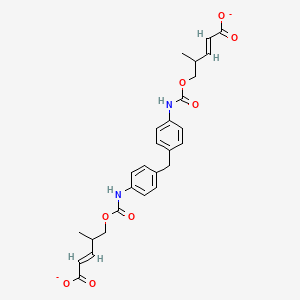
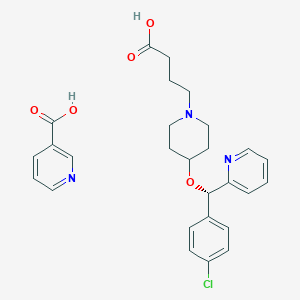
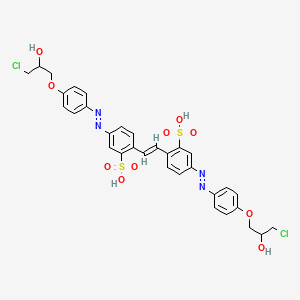
![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)
